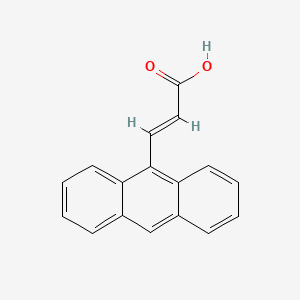

9-Anthraceneacrylic acid

概要

説明

9-Anthraceneacrylic acid, also known as 9-Anthracenecarboxylic acid or 9-Anthroic acid, is an organic compound with the empirical formula C15H10O2 . It is commonly used in laboratories and industry .

Synthesis Analysis

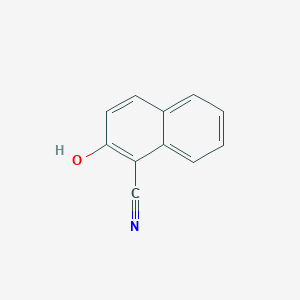

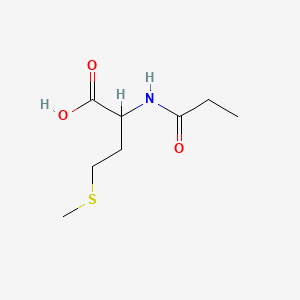

9-Anthracenecarboxylic acid can be synthesized by the reaction of anthrone and acrylonitrile with ultrasonic wave or tetrabutyl ammonium bromide as the phase-transfer catalyst, followed by hydrolysis and reduction using zinc and aqueous ammonia . It can also be used as a starting material to synthesize 9-Cyanoanthracene by reacting with cyanohydrins in the presence of a palladium catalyst .Molecular Structure Analysis

The molecular structure of 9-Anthraceneacrylic acid consists of a large conjugated system of alternating single and double bonds, which contributes to its stability . The molecule has a molecular weight of 222.2387 .Chemical Reactions Analysis

9-Anthraceneacrylic acid can undergo a [4 + 4] photodimerization followed by dissociation that occurs on timescales of seconds to minutes . This photomechanical response relies on the formation of stable radicals, which is important but still challenging in the field of optical switching, displays, and other devices .科学的研究の応用

Photopolymerization and Nanotechnology

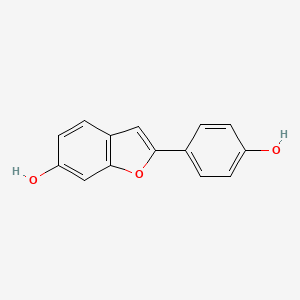

9-Anthraceneacrylic acid has been studied for its application in photopolymerization and nanotechnology. For example, the molecule 9-anthracenecarboxylic acid, methylene ester (9AC-ME) has been used to form molecular crystal nanorods. These nanorods exhibit remarkable characteristics such as flexibility, resistance to breakage, and insolubility in organic solvents and strong acid/base solutions, making them potentially useful in various nanotechnological applications (Al‐Kaysi et al., 2007).

Photomechanical Materials

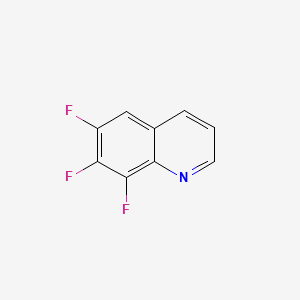

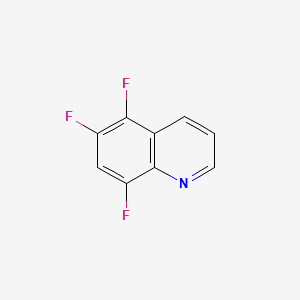

9-Anthraceneacrylic acid derivatives have been explored for their photomechanical properties. Fluorinated derivatives of 9-anthracene carboxylic acid (9AC) show a reversible photomechanical response, making them candidates for developing improved solid-state photomechanical materials. These derivatives demonstrate varied photomechanical properties, which could be harnessed for specific applications (Zhu et al., 2014).

Photochemical Reactions

The study of photochemical E(trans)-Z(cis) isomerization in 9-anthraceneacrylic esters has shown that these compounds undergo selective isomerization upon excitation, leading to the formation of thermodynamically less stable Z isomers. These findings have implications for the design of photo-responsive materials and systems (Reddy et al., 2002).

Photosensitization and Charge Transfer

9-Anthraceneacrylic acid has been studied for its role in photosensitization and charge transfer processes. For instance, the interaction of the singlet excited anthracene-9-carboxylic acid (9AC) with colloidal TiO2 has been observed, demonstrating its potential in photocatalytic applications (Kamat, 1990).

作用機序

The mechanism of action of 9-Anthraceneacrylic acid involves the photogeneration of stable radicals. Crystalline 9-anthracene carboxylic acid and a mononuclear complex constructed from this ligand were discovered to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation .

Safety and Hazards

9-Anthraceneacrylic acid may form combustible dust concentrations in air. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

将来の方向性

The photogeneration of stable radicals from 9-Anthraceneacrylic acid is a promising area of research for the development of new photochromic complexes . Further studies are needed to better understand how chemical modification of the anthracene core influences the energetics of both the isolated molecule and the crystal lattice .

特性

IUPAC Name |

(E)-3-anthracen-9-ylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O2/c18-17(19)10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-11H,(H,18,19)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEMICCPCDGMGE-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Anthraceneacrylic acid | |

CAS RN |

5335-33-1 | |

| Record name | 9-Anthraceneacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。